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molecular formula C10H10N2OS B8316246 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

Cat. No. B8316246
M. Wt: 206.27 g/mol
InChI Key: AEGKKLKPZJVHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670450

Procedure details

1-(4-Pyridyl)-1-bromo-2-butanone (28.8 g, 0.1 mol) and 1-acetyl-2-thiourea (13.0 g, 0.11 mol) are combined in 200 ml absolute ethanol and refluxed 24 hours. The solvent is evaporated and the residue is purified by chromatography. The thiol is mixed with (8.1 g, 0.1 mol) potassium cyanate and 0.2 mol 10% aqueous hydrochloric acid. The mixture is heated to 80° C. for 15 minutes, then cooled. The acid is adjusted to ph=6.5 with solid sodium bicarbonate which causes the product to precipitate.
Name
1-(4-Pyridyl)-1-bromo-2-butanone
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium cyanate
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7](Br)[C:8](=O)[CH2:9][CH3:10])=[CH:3][CH:2]=1.C([NH:16][C:17](N)=[S:18])(=O)C.[O-:20]C#N.[K+].Cl.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:9]([C:8]1[NH:16][C:17](=[O:20])[S:18][C:7]=1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[CH3:10] |f:2.3,5.6|

Inputs

Step One
Name
1-(4-Pyridyl)-1-bromo-2-butanone
Quantity
28.8 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(C(CC)=O)Br
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)NC(=S)N
Step Three
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium cyanate
Quantity
8.1 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate

Outcomes

Product
Name
Type
Smiles
C(C)C=1NC(SC1C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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